

Introduction to BioNTech's Immuno-Oncology Strategy

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BioNTech's oncology strategy is built on the principle of harnessing the immune system to fight cancer.[1] The company is advancing a diversified portfolio of product candidates derived from multiple platforms, focusing on developing synergistic combinations to address the full spectrum of cancer, from early-stage to metastatic disease.[2] The core therapeutic modalities include mRNA-based cancer immunotherapies, targeted therapies like CAR-T cells and antibody-drug conjugates (ADCs), and next-generation immunomodulators.[2]

mRNA-Based Cancer Immunotherapies

BioNTech has pioneered the use of messenger RNA (mRNA) to create a new class of cancer immunotherapies. This approach uses mRNA to instruct the patient's own cells to produce tumor-specific antigens, thereby training the immune system to recognize and attack cancer cells.[3][4] The mRNA is encapsulated in a proprietary RNA-lipoplex (LPX) delivery formulation, which is designed to protect the mRNA, enhance its stability, and specifically target dendritic cells (DCs), the primary antigen-presenting cells of the immune system.[5][6] BioNTech utilizes two main platforms in this category: iNeST and FixVac.

iNeST (Individualized Neoantigen Specific Immunotherapy)

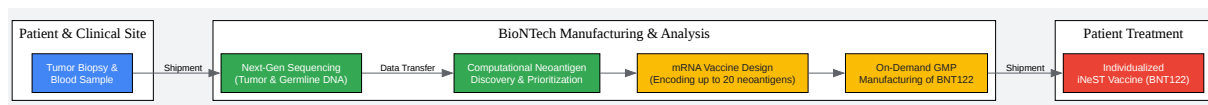
The iNeST platform is a fully individualized, on-demand approach to cancer therapy.[7] It aims to generate a potent and precise immune response against a patient's unique tumor by targeting neoantigens—mutated proteins found exclusively in cancer cells.[7][8]

Foundational Research and Mechanism of Action

The iNeST process begins with the sequencing of a patient's tumor and healthy tissue to identify cancer-specific mutations.[9] A sophisticated algorithm then predicts which neoantigens are most likely to elicit a strong T-cell response.[9] Up to 20 of these patient-specific neoantigens are encoded into an mRNA vaccine, autogene cevumeran (BNT122).[10][11] The mRNA is optimized using uridine (uRNA) to enhance its immunostimulatory effect and is delivered via the RNA-lipoplex formulation.[7][11] Once administered, the vaccine is taken up by dendritic cells, which then translate the mRNA into the neoantigen proteins. These are presented to T-cells, activating both CD4+ and CD8+ T-cells to recognize and eliminate tumor cells throughout the body.[5]

Experimental Workflow: iNeST Platform

The on-demand manufacturing process for an iNeST vaccine is a key aspect of its foundation.



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Caption: Workflow for the iNeST individualized cancer vaccine platform.

Quantitative Data Summary: Autogene Cevumeran (BNT122)

Trial Phase	Cancer Type	N	Key Findings	Citation
Phase 1	Resected Pancreatic Ductal Adenocarcinoma (PDAC)	16	Vaccine was well-tolerated and induced de-novo T-cell responses against neoantigens in 50% of patients. At 18-month median follow-up, patients with vaccine-induced immunity had significantly longer recurrence-free survival.	[12]
Phase 1	Melanoma	13	All patients developed an immune response against three or more cancer antigens. 8 of 13 patients remained tumor-free at 23 months post-vaccination.	[9]

Experimental Protocols

- **Neoantigen Identification:** The protocol involves sequencing tumor and normal tissue DNA using next-generation sequencing. RNA sequencing is also performed to confirm the expression of mutated genes. A computational pipeline compares tumor and normal DNA sequences to identify somatic mutations. Algorithms then predict the binding affinity of the

resulting mutant peptides to the patient's specific HLA class I and class II molecules to prioritize candidate neoantigens.[9][11]

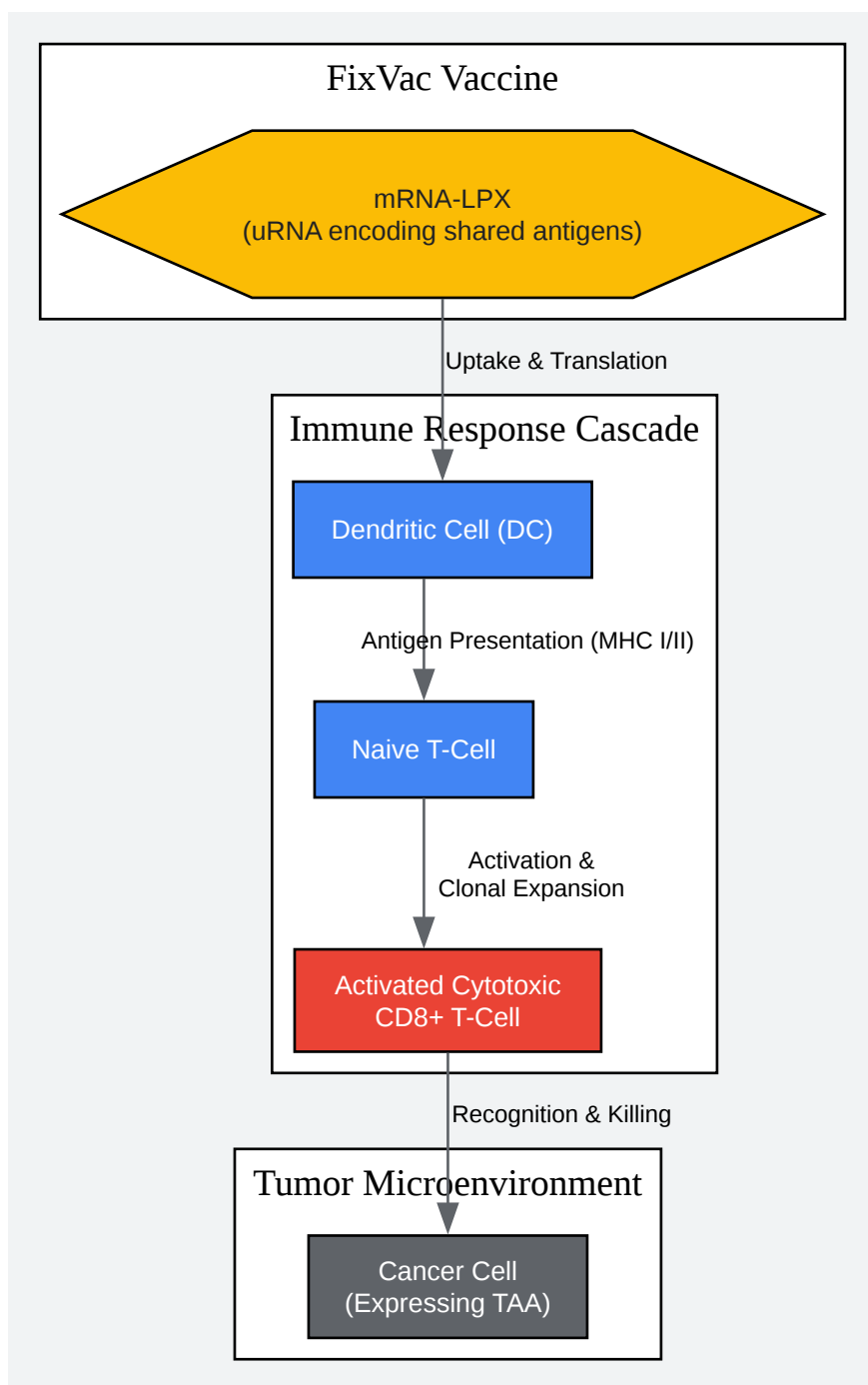
- T-cell Response Monitoring: Enzyme-Linked ImmunoSpot (ELISpot) assays are used to quantify antigen-specific T-cells. Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples and stimulated ex vivo with pools of peptides corresponding to the vaccine's neoantigens. The number of interferon-gamma (IFN- γ) secreting T-cells is then measured to determine the magnitude of the immune response.[5]

FixVac (Fixed Antigen Vaccine)

The FixVac platform is an "off-the-shelf" cancer immunotherapy approach that targets a fixed combination of non-mutated, tumor-associated antigens (TAAs) that are frequently shared among patients with a specific cancer type.[6][7] This approach is suitable for cancers with a low mutational burden.[7]

Foundational Research and Mechanism of Action

FixVac candidates consist of a fixed set of mRNA-encoded antigens selected for their high prevalence in certain cancers, such as melanoma or HPV16+ head and neck cancer.[6][13] For example, BNT111, for advanced melanoma, encodes four antigens (NY-ESO-1, MAGE-A3, tyrosinase, and TPTE) expressed in over 90% of cutaneous melanomas.[6][13][14] Like iNeST, FixVac uses an optimized uridine mRNA (uRNA) and the RNA-lipoplex formulation to target dendritic cells.[7][13] This targeting elicits a potent, dual-mechanism immune response: an adaptive response (T-cell-mediated) and a strong innate response mediated by type-I interferon (IFN), which is essential for the vaccine's full anti-tumor effects.[5]



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Caption: Mechanism of action for the FixVac off-the-shelf mRNA vaccine.

Quantitative Data Summary: FixVac Candidates

Candidate	Trial Phase	Cancer Type	N	Key Findings	Citation
BNT111	Phase 2	PD-(L)1-refractory/relapsed advanced melanoma	~120	Combination with cemiplimab showed an Objective Response Rate (ORR) of 18.1%. Median Overall Survival (OS) was 20.7 months.	[15]
BNT111	Phase 1	CPI-experienced metastatic melanoma	42	Showed durable objective responses as a single agent and in combination with anti-PD-1. Responses were associated with strong expansion of CD4+ and CD8+ T-cells.	
BNT113	Phase 2/3	HPV16+ head and neck cancer	-	Trial ongoing to evaluate BNT113 with pembrolizumab as a first-	[13]

				line treatment.
				Trials ongoing to evaluate BNT116 as monotherapy and in combination with chemotherapy and cemiplimab.
BNT116	Phase 1/2	Non-small cell lung cancer (NSCLC)	-	[13]

Chimeric Antigen Receptor (CAR) T-Cell Therapy

BioNTech is developing CAR-T cell therapies for solid tumors, a significant challenge in the field. Their approach aims to overcome hurdles such as the lack of tumor-specific targets and the limited persistence of CAR-T cells in the tumor microenvironment.[16]

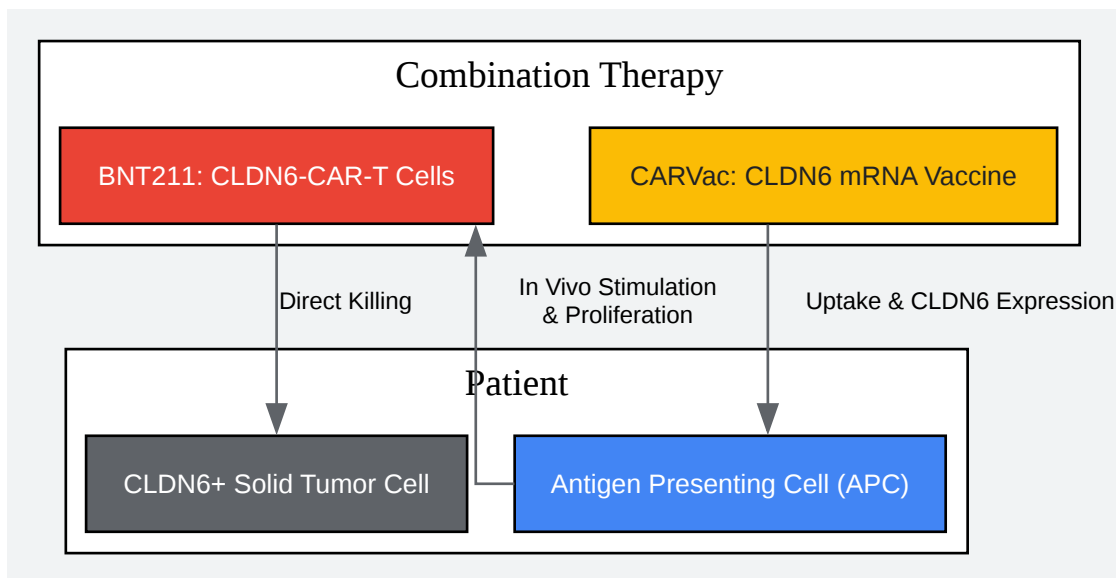
BNT211 and CARVac Platform

The lead candidate, BNT211, is an autologous CAR-T cell therapy targeting Claudin 6 (CLDN6), an oncofetal antigen expressed in multiple solid tumors like ovarian and testicular cancer but absent from healthy adult tissues.[17] To enhance the efficacy and persistence of these CAR-T cells, BioNTech developed a novel CAR-T Cell Amplifying RNA Vaccine, or "CARVac".

Foundational Research and Mechanism of Action

The foundational research, published in Science, demonstrated that a CLDN6-targeting CAR-T therapy could eradicate large, established human tumors in mice. The key innovation is the CARVac, an mRNA vaccine (based on the FixVac platform) that encodes the same CLDN6 antigen targeted by the CAR-T cells.[13] When administered after the CAR-T cell infusion, the CARVac is taken up by antigen-presenting cells, which then present the CLDN6 antigen. This

provides in vivo stimulation to the CLDN6-CAR-T cells, promoting their expansion, persistence, and anti-tumor activity, even at sub-therapeutic CAR-T doses.[16]



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Caption: Synergistic mechanism of BNT211 CAR-T cells and CARVac.

Quantitative Data Summary: BNT211 (CLDN6 CAR-T)

Trial Phase	Cancer Types	N (evaluable)	Key Findings	Citation
Phase 1/2	CLDN6+ relapsed/refractory solid tumors	38	Overall Response Rate (ORR): 45%. Disease Control Rate (DCR): 74%.	[17]
Phase 1/2 (Dose Level 2)	CLDN6+ relapsed/refractory solid tumors	27	ORR: 59%. DCR: 95%. Encouraging signs of clinical activity and increased persistence of CAR-T cells when combined with CARVac.	[17]

Experimental Protocols

- **CAR-T Cell Production:** Autologous T-cells are collected from the patient via leukapheresis. These cells are then transduced ex vivo with a lentiviral vector carrying the genetic instructions for the CLDN6-specific chimeric antigen receptor, which includes a 4-1BB co-stimulatory domain. The engineered CAR-T cells are expanded to a therapeutic dose before being cryopreserved and shipped back for infusion into the patient.
- **In Vivo Tumor Models:** Preclinical efficacy was evaluated in immunodeficient mice bearing large, transplanted human ovarian cancer xenografts. Following tumor establishment, mice were treated with a single intravenous injection of CLDN6-CAR-T cells. Tumor volume was measured regularly to assess regression. For CARVac experiments, mice received subsequent administrations of the CLDN6-encoding RNA-lipoplex vaccine.

Next-Generation Immunomodulators

BioNTech is developing multi-specific antibodies designed to reverse immune evasion by tumor cells and potentially activate an anti-cancer immune response.[\[18\]](#)

BNT327 (Bispecific Antibody)

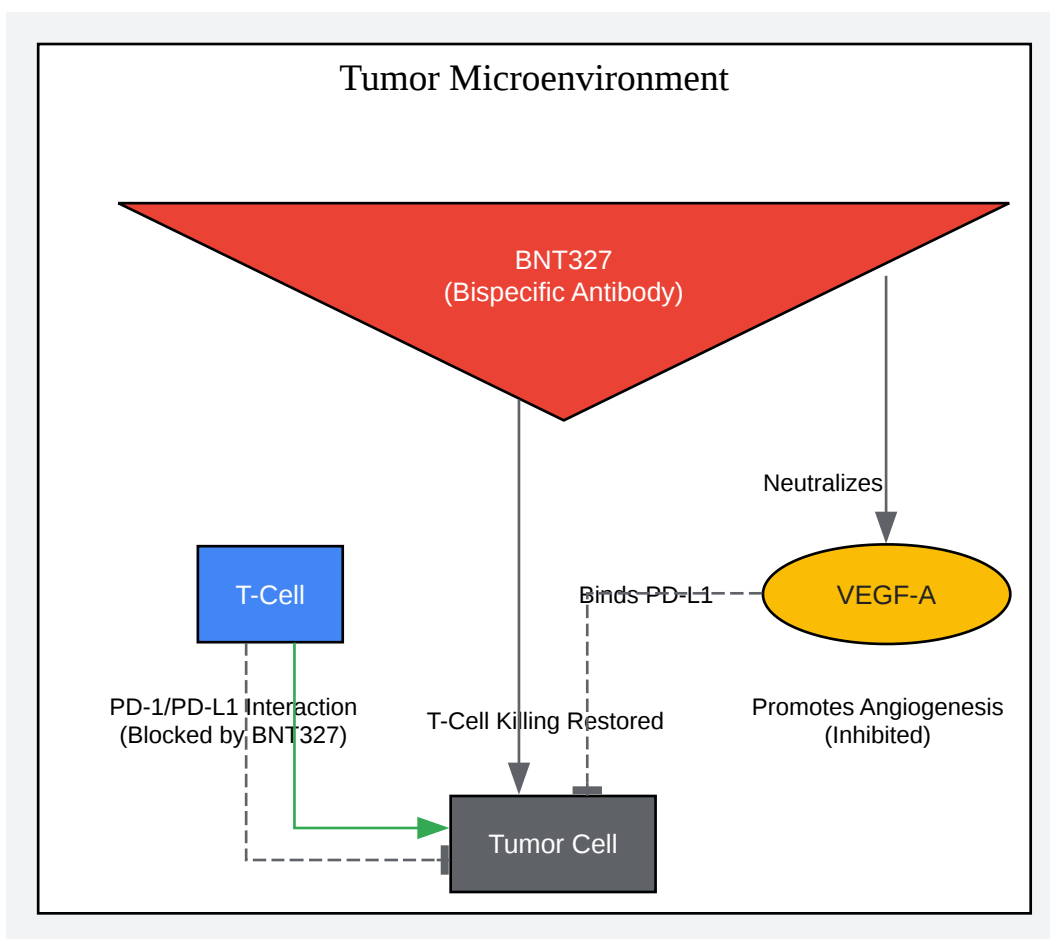
BNT327 is a bispecific antibody that simultaneously targets two validated pathways in oncology: PD-L1 and VEGF-A.[\[1\]](#)[\[19\]](#)[\[20\]](#)

Foundational Research and Mechanism of Action

The rationale behind BNT327 is to combine two distinct anti-cancer mechanisms in one molecule for a synergistic effect.[\[21\]](#)

- **PD-L1 Blockade:** One arm of the antibody binds to PD-L1 on tumor cells. This blocks the interaction with the PD-1 receptor on T-cells, thereby preventing the "off-switch" that cancer cells use to silence the immune system. This restores the ability of T-cells to recognize and attack cancer cells.[\[18\]](#)[\[21\]](#)[\[22\]](#)
- **VEGF-A Neutralization:** The other arm binds to and neutralizes VEGF-A, a key protein that promotes the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[\[19\]](#)[\[20\]](#) By targeting VEGF-A within the tumor microenvironment, BNT327 inhibits tumor growth and may also normalize tumor vasculature, potentially improving the infiltration of immune cells.[\[21\]](#)

Preclinical data showed BNT327 has a high binding affinity for both targets and demonstrates superior anti-tumor activity compared to single-agent PD-L1 or VEGF-A blockade.[\[20\]](#)



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Caption: Dual mechanism of the BNT327 bispecific antibody.

Clinical Development

BNT327 is being evaluated in multiple clinical trials across various solid tumors, including lung and breast cancer.[21][23] Data from over 700 patients treated to date have shown encouraging efficacy and tolerability, including in patients with PD-L1-low tumors who are typically less responsive to standard checkpoint inhibitors.[23]

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